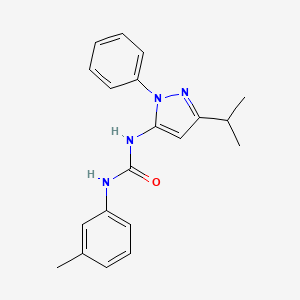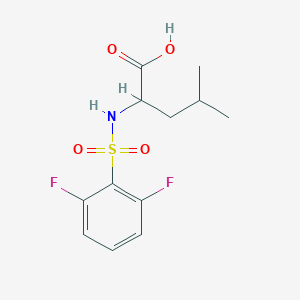
((2,6-Difluorophenyl)sulfonyl)leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2,6-Difluorophenyl)sulfonyl)leucine is a chemical compound characterized by the presence of a difluorophenyl group attached to a sulfonyl group, which is further linked to a leucine amino acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Difluorophenyl)sulfonyl)leucine typically involves the following steps:
Activation of the Difluorophenyl Group: The difluorophenyl group is activated using reagents such as chlorosulfonic acid to form the corresponding sulfonyl chloride.
Coupling with Leucine: The activated difluorophenyl sulfonyl chloride is then coupled with leucine under controlled conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: ((2,6-Difluorophenyl)sulfonyl)leucine can undergo various chemical reactions, including:
Oxidation: The leucine moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Leucine carboxylic acid derivatives.
Reduction: Sulfides or sulfoxides.
Substitution: Substituted difluorophenyl derivatives.
科学研究应用
((2,6-Difluorophenyl)sulfonyl)leucine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and modulation of biological pathways.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of diseases involving protein-protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which ((2,6-Difluorophenyl)sulfonyl)leucine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
((2,6-Difluorophenyl)sulfonyl)leucine can be compared to other similar compounds, such as:
((2,6-Difluorophenyl)sulfonyl)glycine: Similar structure but with glycine instead of leucine.
2,6-Difluorobenzenesulfonyl chloride: A related sulfonyl chloride compound without the amino acid moiety.
Indole derivatives: Compounds containing the indole nucleus, which also exhibit various biological activities.
属性
分子式 |
C12H15F2NO4S |
|---|---|
分子量 |
307.32 g/mol |
IUPAC 名称 |
2-[(2,6-difluorophenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H15F2NO4S/c1-7(2)6-10(12(16)17)15-20(18,19)11-8(13)4-3-5-9(11)14/h3-5,7,10,15H,6H2,1-2H3,(H,16,17) |
InChI 键 |
IIGHSDKFBXXTLM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340695.png)
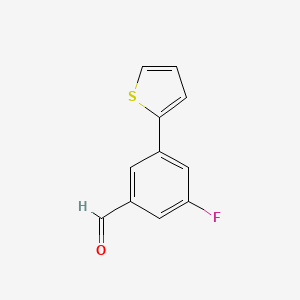
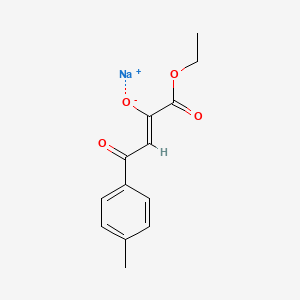
![3-[4-(diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one;oxalic acid](/img/structure/B15340722.png)
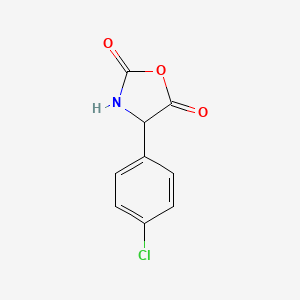
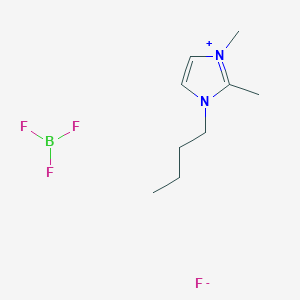
![(4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340753.png)
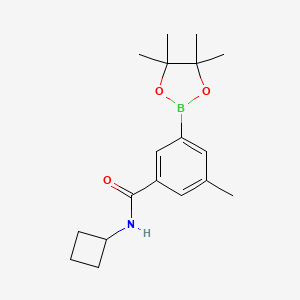
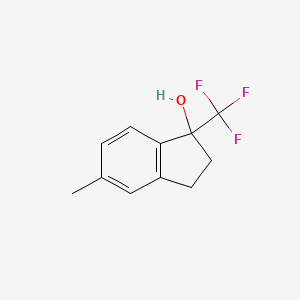
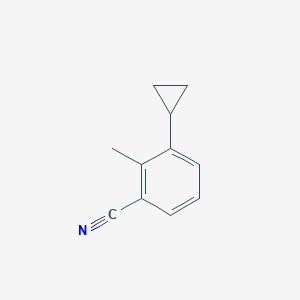
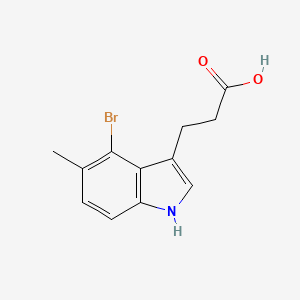
![2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B15340788.png)
![1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340794.png)
